1,3-Bis(2-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione
Description
1,3-Bis(2-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a barbiturate-derived heterocyclic compound characterized by:
- 1,3-Diazaperhydroine core: A six-membered ring with two nitrogen atoms at positions 1 and 2.
- Substituents: 1 and 3 positions: 2-Methoxyphenyl groups (electron-donating via methoxy groups). 5 position: A methylene group linked to a 4-(dimethylamino)phenyl moiety (strong electron-donating dimethylamino group).
Properties
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylidene]-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-28(2)19-15-13-18(14-16-19)17-20-25(31)29(21-9-5-7-11-23(21)34-3)27(33)30(26(20)32)22-10-6-8-12-24(22)35-4/h5-17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPUHEIBWGBRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Bis(2-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione (commonly referred to as DMAP-DT) is a synthetic compound noted for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and detailed research findings.
- Molecular Formula : C27H25N3O5
- Molecular Weight : 471.5 g/mol
- CAS Number : 128219-77-2
The biological activity of DMAP-DT is primarily attributed to its ability to interact with various biological targets. The presence of the dimethylamino group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. Its diazaperhydroine structure is believed to play a crucial role in modulating enzyme activities and receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DMAP-DT. In vitro assays demonstrated that DMAP-DT exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | G2/M phase arrest |
Antimicrobial Activity
DMAP-DT has also shown promising antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of DMAP-DT. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in Annexin V positive cells, indicating early apoptosis.
Study 2: Antimicrobial Screening
A separate study investigated the antimicrobial efficacy of DMAP-DT against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound was tested using the broth microdilution method, revealing MIC values that suggest potential for further development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the 1,3-diazaperhydroine-2,4,6-trione core but differ in substituents, leading to distinct physicochemical properties:
Key Observations :
- Electron-Donating vs. In contrast, chlorophenyl () or thienyl () substituents may alter reactivity.
- Steric Effects : Bulky groups like 3,4,5-trimethoxyphenyl () introduce steric hindrance, possibly slowing reaction kinetics compared to the target compound.
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound enhances solubility in polar solvents (e.g., methanol, DMSO) compared to nonpolar analogs like the 3-methylphenyl derivative ().
- Acidity/Basicity: The target compound’s dimethylamino group (pKa ~8–10 for similar amines) likely increases basicity relative to compounds with electron-withdrawing substituents (e.g., with Cl, predicted pKa < 0).
- Thermal Stability : Higher molecular weight compounds (e.g., , 486.52 g/mol) may exhibit higher melting points than simpler derivatives (, 199.19 g/mol).
Q & A
Basic Question: What are the critical steps in synthesizing 1,3-Bis(2-methoxyphenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves:
Condensation Reactions : Reacting a substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde) with a triazole or diazine precursor under acidic catalysis (e.g., glacial acetic acid) to form the methylene bridge. Evidence from analogous syntheses shows refluxing in absolute ethanol for 4–6 hours achieves optimal intermediate formation .
Cyclization : Subsequent cyclization under reduced pressure or with dehydrating agents (e.g., POCl₃) to form the diazaperhydroine core. Yield variations (40–75%) depend on substituent steric/electronic effects; electron-donating groups (e.g., methoxy) enhance stability but may slow reactivity .
Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity crystals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
